tert-Butyl 2-(chloromethyl)indoline-1-carboxylate
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Overview
Description
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a chloromethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chloromethylating agents. One common method includes the use of tert-butyl indoline-1-carboxylate as a starting material, which is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of reduced indoline derivatives.
Scientific Research Applications
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the chloromethyl group but shares the indoline core and tert-butyl ester group.
tert-Butyl 1-indolecarboxylate: Contains an indole core instead of an indoline core.
Uniqueness
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
DNXFLPSMRYUDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
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